(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
The compound (3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of ethyl and methyl groups at specific positions using reagents like alkyl halides and organometallic compounds.
Hydrogenation: Reduction of double bonds to achieve the desired saturation level.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps include:
Catalytic Hydrogenation: Use of catalysts like palladium or platinum to facilitate hydrogenation reactions.
Purification Techniques: Methods such as recrystallization and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted cyclopenta[a]phenanthrenes.
Scientific Research Applications
(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways and metabolic processes that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (3R,5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E)-5-methyl-3-hexen-2-yl]hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol .
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-5,6,7-trihydroxy-2-heptanyl]hexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol .
Uniqueness
(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: stands out due to its specific structural features, such as the presence of ethyl and methyl groups at unique positions, which confer distinct chemical and biological properties.
Properties
CAS No. |
49756-87-8 |
---|---|
Molecular Formula |
C21H34O |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H34O/c1-4-20(2)11-10-17-16-6-5-14-13-15(22)9-12-21(14,3)19(16)8-7-18(17)20/h14-16,19,22H,4-13H2,1-3H3/t14-,15-,16+,19+,20?,21+/m1/s1 |
InChI Key |
WEBPYFPEJPMYQR-HBXLVXEQSA-N |
Isomeric SMILES |
CCC1(CCC2=C1CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CCC1(CCC2=C1CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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